![molecular formula C27H31NO2 B12619845 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol CAS No. 919361-80-1](/img/structure/B12619845.png)
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is an organic compound that features a morpholine ring attached to a phenol group, with two phenylethyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol typically involves the reaction of 4,6-bis(1-phenylethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A compound with similar structural features but different functional groups.
2-(Morpholin-4-yl)phenol: A simpler analog with a morpholine ring attached to a phenol group
Uniqueness
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is unique due to the presence of both morpholine and phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets .
Eigenschaften
CAS-Nummer |
919361-80-1 |
|---|---|
Molekularformel |
C27H31NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C27H31NO2/c1-20(22-9-5-3-6-10-22)24-17-25(19-28-13-15-30-16-14-28)27(29)26(18-24)21(2)23-11-7-4-8-12-23/h3-12,17-18,20-21,29H,13-16,19H2,1-2H3 |
InChI-Schlüssel |
HFUHCTYZBCZAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


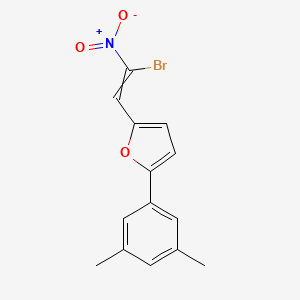
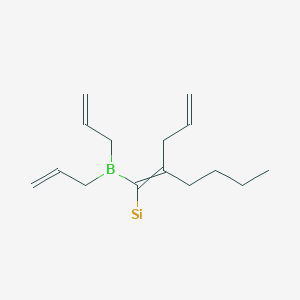
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
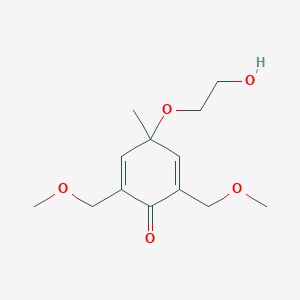
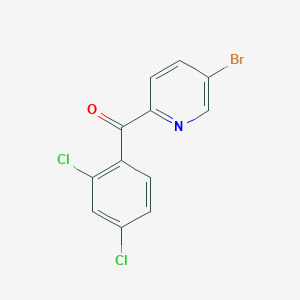
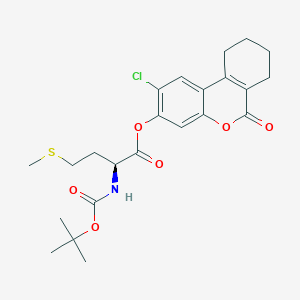
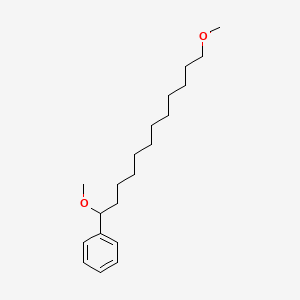
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
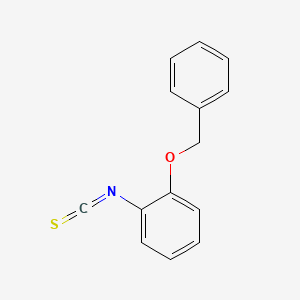
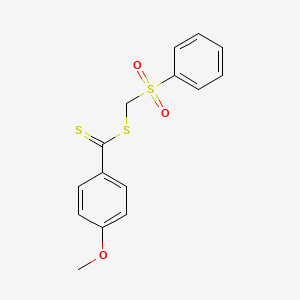

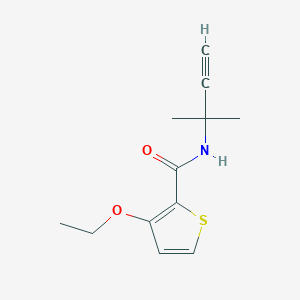
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
